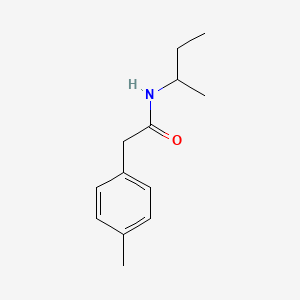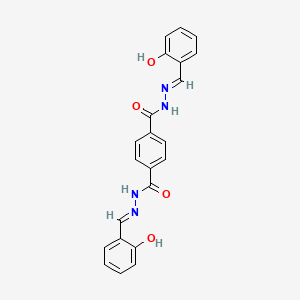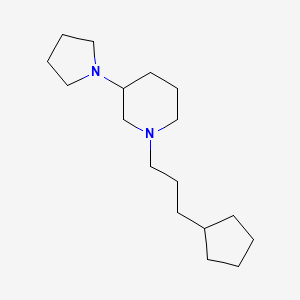![molecular formula C20H18F3NO3S B6048607 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6048607.png)
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone targets BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), which leads to the activation of various transcription factors and cell survival pathways. By inhibiting BTK, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone blocks the activation of these downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been shown to inhibit the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has also been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has several advantages for use in lab experiments, including its potency and specificity for BTK. However, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has some limitations, including its solubility and stability, which may affect its bioavailability and pharmacokinetics. In addition, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone may have off-target effects on other kinases, which may affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for the development of 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone and other BTK inhibitors. These include the identification of biomarkers that can predict response to therapy, the development of combination therapies that can enhance the efficacy of BTK inhibitors, and the evaluation of BTK inhibitors in other hematological and non-hematological malignancies. In addition, the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of drugs.
Métodos De Síntesis
The synthesis of 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone involves several steps, including the preparation of the key intermediate 2-chloro-1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone, which is then converted to 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone through a series of reactions. The synthesis of 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20170294873A1).
Aplicaciones Científicas De Investigación
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
1-[4-[3-[3-(trifluoromethyl)benzoyl]piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3S/c1-12(25)17-9-15(11-28-17)19(27)24-7-3-5-14(10-24)18(26)13-4-2-6-16(8-13)20(21,22)23/h2,4,6,8-9,11,14H,3,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGCGLTVHFJDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6048529.png)

![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-7'H-spiro[indole-3,4'-isoxazolo[5,4-b]pyridine]-5'-carbonitrile](/img/structure/B6048552.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6048557.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6048563.png)

![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048574.png)
![1-(4-fluorophenyl)-4-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6048589.png)

![N-[2-(4-ethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B6048597.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B6048601.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B6048622.png)
![N~3~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)-beta-alaninamide](/img/structure/B6048637.png)